molecular formula C33H58N2O2 B10795683 DMPAC-Chol

DMPAC-Chol

Cat. No.: B10795683
M. Wt: 514.8 g/mol
InChI Key: KXWSSROBKRIZBR-FLFWOSPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DMPAC-Chol is synthesized through a multi-step process involving the modification of cholesterol. The primary synthetic route includes the reaction of cholesterol with 3-(dimethylamino)propylamine to form the carbamate derivative. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as column chromatography and recrystallization. The final product is obtained as a crystalline solid with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

DMPAC-Chol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMPAC-Chol has a wide range of scientific research applications, including:

Mechanism of Action

DMPAC-Chol exerts its effects primarily through its ability to form liposomes that can encapsulate and deliver genetic material or drugs into cells. The cationic nature of the compound allows it to bind to negatively charged DNA, facilitating its entry into cells. Once inside the cell, the liposome releases its contents, allowing the genetic material or drug to exert its effects. The molecular targets and pathways involved include the cellular uptake mechanisms and intracellular trafficking pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DMPAC-Chol

This compound is unique due to its high transfection efficiency and ability to protect DNA from serum nuclease degradation. This makes it particularly valuable in gene therapy and drug delivery applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSSROBKRIZBR-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.